molecular formula C22H35NO5 B4075690 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid

1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid

Cat. No.: B4075690
M. Wt: 393.5 g/mol
InChI Key: HXJJFKFEKSGULK-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid is a complex organic compound that features a combination of azepane and oxalic acid moieties. This compound is notable for its unique structural properties, which include a phenoxy group attached to a butyl chain, further linked to an azepane ring. The presence of oxalic acid adds to its chemical versatility, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane typically involves a multi-step process. One common method includes the reaction of 5-methyl-2-propan-2-ylphenol with butyl bromide in the presence of a base to form the intermediate 4-(5-methyl-2-propan-2-ylphenoxy)butane. This intermediate is then reacted with azepane under suitable conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The butyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced azepane derivatives.

    Substitution: Various substituted butyl derivatives.

Scientific Research Applications

1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and selectivity. The oxalic acid moiety can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]benzimidazole
  • 1-[4-(2-Isopropyl-5-methylphenoxy)butyl]-1H-benzimidazol-2-ylmethanol

Comparison: Compared to these similar compounds, 1-[4-(5-Methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid is unique due to the presence of the azepane ring and oxalic acid moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.C2H2O4/c1-17(2)19-11-10-18(3)16-20(19)22-15-9-8-14-21-12-6-4-5-7-13-21;3-1(4)2(5)6/h10-11,16-17H,4-9,12-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJJFKFEKSGULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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